Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate
Description
Ethyl 6-bromobenzo[c]isoxazole-3-carboxylate (CAS No. 651780-27-7) is a brominated isoxazole derivative with the molecular formula C₁₀H₈BrNO₃ and a molecular weight of 286.09 g/mol. It is characterized by a benzo[c]isoxazole core substituted with a bromine atom at the 6-position and an ethyl ester group at the 3-position. This compound is industrially available at 99% purity in bulk quantities (25 kg/drum) and is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromo-2,1-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)12-15-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHVCSVRPNIQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC2=NO1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-2-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or ruthenium(II) complexes are employed.
Major Products Formed
Substitution Reactions: Products include various substituted isoxazole derivatives.
Oxidation and Reduction: Products include oxides or amines, depending on the reaction conditions.
Cycloaddition Reactions: Products include complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or modulate neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Isoxazole Derivatives
Methyl 6-Bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-23-2)
- Key Difference : Methyl ester vs. ethyl ester.
- Impact: The methyl ester derivative has a similarity score of 0.98 to the target compound, indicating nearly identical electronic and steric profiles. However, the ethyl ester in the target compound may confer slightly improved solubility in non-polar solvents due to the longer alkyl chain .
Ethyl 6-Aminobenzo[d]isoxazole-3-carboxylate (CAS 932702-23-3)
- Key Difference: Bromine replaced by an amino group (-NH₂).
- Impact: The amino group reduces molecular weight (206.20 g/mol vs. 286.09 g/mol) and alters reactivity. The amino derivative is more nucleophilic, making it suitable for coupling reactions, whereas the bromo-substituted compound is a better electrophile for cross-coupling (e.g., Suzuki-Miyaura) .
6-Bromo-3-chlorobenzo[d]isoxazole (CAS 401567-43-9)
Heterocycle and Functional Group Modifications
6-Fluorobenzo[c]isoxazole-3-carbonitrile (CAS 23073-23-6)
- Key Differences : Bromine replaced by fluorine; ester replaced by nitrile.
- Impact : Fluorine’s electronegativity increases metabolic stability but reduces leaving-group ability. The nitrile group (-CN) introduces polarity, reflected in its higher price ($1,151/g) compared to the target compound ($490/250mg) .
Ethyl 6-Bromobenzo[d]isothiazole-3-carboxylate (CAS 858671-74-6)
- Key Difference : Isoxazole oxygen replaced by sulfur (isothiazole).
- Impact : Sulfur’s larger atomic radius and lower electronegativity alter electronic properties. The isothiazole derivative has a molecular weight of 286.15 g/mol and may exhibit distinct biological activity due to sulfur’s role in hydrogen bonding .
Biological Activity
Ethyl 6-bromobenzo[c]isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuroprotection, anti-inflammatory effects, and antimicrobial properties. The following sections will delve into the biological activity of this compound, supported by recent research findings and data tables.
Neuroprotective Effects
Recent studies have indicated that isoxazole derivatives, including this compound, exhibit significant neuroprotective properties. These compounds are believed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. A study reported that certain isoxazole derivatives showed AChE inhibitory activity with IC50 values ranging from 0.27 to 21.5 µM . The presence of electron-donating groups in these compounds enhances their effectiveness.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Isoxazole derivatives have demonstrated activity against various pathogens, including bacteria and fungi. In vitro studies revealed that these compounds possess low cytotoxicity while effectively inhibiting the growth of Staphylococcus aureus and Pseudomonas aeruginosa, as well as Candida albicans . The minimal inhibitory concentrations (MIC) for these activities were notably low, indicating strong potential for therapeutic applications.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through structure-activity relationship (SAR) studies. Compounds containing the isoxazole moiety have been linked to reduced inflammatory responses in various models, suggesting their utility in treating inflammatory diseases .
Structure-Activity Relationship Studies
A comprehensive SAR analysis has been conducted to understand the influence of different substituents on the biological activity of isoxazole derivatives. For instance, modifications at the C-5 position of the isoxazole ring were found to significantly affect potency against AChE and BuChE enzymes . The following table summarizes key findings from SAR studies:
| Compound | Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Antimicrobial Activity |
|---|---|---|---|---|
| 5d | -OCH3 | 29.46 | Not significant | Moderate |
| D | -Br | 4.1 | Not tested | High |
| E | -Cl | 12 | 100 | Low |
Case Study: Antitubercular Activity
In a separate investigation focused on antitubercular properties, a series of isoxazole derivatives were synthesized and tested against Mycobacterium tuberculosis. One derivative exhibited an MIC90 of 1.25 µg/mL, highlighting the potential of these compounds in combating drug-resistant strains . The structural modifications that maintained the pharmacophore of the isoxazole core were crucial for achieving effective antitubercular activity.
Q & A
Q. What are the established synthetic methodologies for Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted acetophenones with diethyl oxalate and hydroxylamine hydrochloride, followed by bromination. Key steps include:
- Cyclocondensation : Reacting 3-fluoro-4-methoxyacetophenone with diethyl oxalate under alkaline conditions (e.g., sodium ethoxide) to form the isoxazole core .
- Bromination : Introducing bromine at the 6-position using reagents like N-bromosuccinimide (NBS) in inert solvents (e.g., CCl₄) under controlled temperatures (0–25°C) .
Q. Optimization Tips :
Q. Table 1. Synthetic Route Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation + Bromination | Diethyl oxalate, NBS, CCl₄ | 64–79 | >95 | |
| Microwave-Assisted | Ethyl acetoacetate, 4-bromophenacyl bromide, 100°C | 85 | 98 |
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. Table 2. Key Spectral Data
| Technique | Key Signals/Data | Reference |
|---|---|---|
| 1H NMR | δ 1.35 (t), 4.35 (q), 7.45–8.10 (m) | |
| 13C NMR | δ 162.5 (C=O), 121.5 (C-Br) | |
| HRMS | m/z 269.9688 [M+H]⁺ |
Advanced Research Questions
Q. How can researchers optimize the bromination step to minimize byproducts and improve regioselectivity?
Methodological Answer:
- Reagent Choice : NBS over Br₂ reduces electrophilic side reactions .
- Solvent Effects : Use CCl₄ or CH₂Cl₂ for better bromine solubility and regiocontrol.
- Additives : Catalytic FeCl₃ directs bromination to the 6-position by stabilizing intermediates .
- Kinetic Monitoring : In-situ FTIR or HPLC tracks reaction progress to terminate at optimal conversion (~90%) .
Critical Analysis : Contradictions in bromination efficiency across studies may arise from trace moisture or impurities; rigorous drying of reagents/solvents is essential .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?
Methodological Answer:
- Cross-Validation : Use differential scanning calorimetry (DSC) for melting point and HPLC for purity checks .
- Standardized Protocols : Replicate synthesis/purification under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Computational Prediction : Employ tools like COSMO-RS to estimate solubility in solvents (e.g., logP = 2.767 predicts high organic solvent affinity) .
Q. Table 3. Physicochemical Data Comparison
| Property | Reported Value | Method Used | Reference |
|---|---|---|---|
| Boiling Point | 361.3°C (estimated) | Computational | |
| logP | 2.767 | XLogP3 | |
| Solubility | >50 mg/mL in DMSO | Experimental |
Q. What computational approaches predict the reactivity and stability of this compound in drug discovery?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites (e.g., C3-carboxylate for nucleophilic attacks) .
- Molecular Docking : Screen against biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .
- Degradation Studies : Simulate hydrolysis pathways under physiological pH (e.g., ester group cleavage at pH > 8) .
Case Study : Derivatives with electron-withdrawing groups (e.g., -Br) show enhanced metabolic stability in liver microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
